molecular formula C15H18ClN3O3 B14675186 N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride CAS No. 37853-30-8

N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride

Katalognummer: B14675186
CAS-Nummer: 37853-30-8
Molekulargewicht: 323.77 g/mol
InChI-Schlüssel: DIKSXFKOZVBCFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a unique structure that includes a phenyl group, an isoxazole ring, and a morpholine moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride typically involves the reaction of 3-phenyl-5-isoxazolecarboxylic acid with morpholine and acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and materials to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride is unique due to its combination of the phenyl group, isoxazole ring, and morpholine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Eigenschaften

CAS-Nummer

37853-30-8

Molekularformel

C15H18ClN3O3

Molekulargewicht

323.77 g/mol

IUPAC-Name

2-morpholin-4-yl-N-(3-phenyl-1,2-oxazol-5-yl)acetamide;hydrochloride

InChI

InChI=1S/C15H17N3O3.ClH/c19-14(11-18-6-8-20-9-7-18)16-15-10-13(17-21-15)12-4-2-1-3-5-12;/h1-5,10H,6-9,11H2,(H,16,19);1H

InChI-Schlüssel

DIKSXFKOZVBCFX-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CC(=O)NC2=CC(=NO2)C3=CC=CC=C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.